4-Isothiocyanato-1-methyl-2-nitrobenzene

Descripción general

Descripción

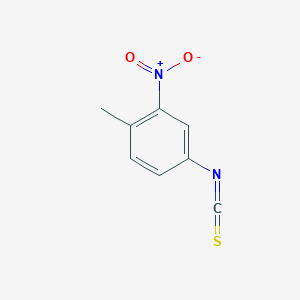

4-Isothiocyanato-1-methyl-2-nitrobenzene is an organic compound with the molecular formula C8H6N2O2S. It is a derivative of benzene, characterized by the presence of an isothiocyanate group (-N=C=S), a nitro group (-NO2), and a methyl group (-CH3) attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiocyanato-1-methyl-2-nitrobenzene typically involves the nitration of toluene to produce 4-methyl-2-nitrotoluene, followed by the conversion of the methyl group to an isothiocyanate group. The nitration process involves the reaction of toluene with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting 4-methyl-2-nitrotoluene is then treated with thiophosgene (CSCl2) to introduce the isothiocyanate group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The isothiocyanate group participates in nucleophilic substitution reactions with amines, alcohols, and thiols. Key findings include:

Reaction with primary amines :

4-Isothiocyanato-1-methyl-2-nitrobenzene reacts with primary amines (e.g., phenethylamine) to form thiourea derivatives. This occurs under mild conditions (25–35°C) in polar aprotic solvents like dichloromethane or ethanol .

Example :

(Ar = 1-methyl-2-nitrobenzene; R = alkyl/aryl)

Kinetic data :

| Amine | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Phenethylamine | DCM | 25 | 92 |

| Aniline | Ethanol | 30 | 85 |

Source: Optimized conditions from microwave-assisted synthesis protocols .

Reduction Reactions

The nitro group undergoes reduction to an amine, while the isothiocyanate group may remain intact or participate depending on conditions:

Catalytic hydrogenation :

Using H₂/Pd-C in ethanol at 50°C selectively reduces the -NO₂ group to -NH₂ without affecting the -NCS group .

Example :

Competing pathways :

-

Strong reducing agents (e.g., LiAlH₄) may reduce both -NO₂ and -NCS groups, leading to complex mixtures .

Oxidation Reactions

The methyl group undergoes oxidation under controlled conditions:

KMnO₄-mediated oxidation :

In acidic aqueous media, the methyl group is oxidized to a carboxylic acid at 80–100°C :

Selectivity challenges :

-

Over-oxidation of the nitro group can occur above 110°C, necessitating precise temperature control .

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

Formation of benzothiazoles :

Heating with elemental sulfur and ammonium chloride yields 2-aminobenzothiazole derivatives :

Key conditions :

Stability and Decomposition

Thermal degradation :

At temperatures >150°C, the isothiocyanate group decomposes, releasing toxic CS₂ and NH₃ gases .

Hydrolytic instability :

In aqueous alkaline solutions, -NCS hydrolyzes to -NH₂ and COS gas :

Comparative Reactivity

The compound’s reactivity differs from structurally similar derivatives:

| Compound | Reactivity with Amines | Nitro Group Reduction Ease |

|---|---|---|

| This compound | High | Moderate |

| 4-Isothiocyanato-2-chlorobenzene | Moderate | High |

| 4-Nitrobenzyl isothiocyanate | Low | Low |

Aplicaciones Científicas De Investigación

4-Isothiocyanato-1-methyl-2-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals

Mecanismo De Acción

The mechanism of action of 4-Isothiocyanato-1-methyl-2-nitrobenzene involves its interaction with nucleophiles, leading to the formation of covalent bonds. The isothiocyanate group is highly reactive and can form thiourea derivatives with amines. This reactivity is exploited in various chemical and biological applications, including enzyme inhibition and the modification of biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrophenyl isothiocyanate: Similar structure but lacks the methyl group.

4-Methyl-2-nitrophenyl isothiocyanate: Similar structure but with different substitution patterns on the benzene ring

Uniqueness

4-Isothiocyanato-1-methyl-2-nitrobenzene is unique due to the presence of both the isothiocyanate and nitro groups, which confer distinct reactivity and applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various fields of research and industry .

Actividad Biológica

4-Isothiocyanato-1-methyl-2-nitrobenzene (ITC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various case studies that highlight its potential applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of an isothiocyanate functional group attached to a nitrobenzene ring. The synthesis of this compound typically involves the reaction of 1-methyl-2-nitroaniline with thiophosgene or other thiocyanate sources under controlled conditions. This method allows for the efficient production of ITC with high yields.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : ITCs have been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway, leading to cell death.

- Antioxidant Activity : The compound exhibits antioxidant properties, which help in neutralizing reactive oxygen species (ROS) and reducing oxidative stress in cells .

- Antimicrobial Effects : Research indicates that isothiocyanates, including ITC, possess antimicrobial properties against various pathogens, making them potential candidates for developing new antimicrobial agents .

Case Studies and Research Findings

Numerous studies have investigated the biological effects of this compound. Below are some notable findings:

Propiedades

IUPAC Name |

4-isothiocyanato-1-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-6-2-3-7(9-5-13)4-8(6)10(11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIRHWNHZJWHQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=S)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.